molecular formula C5H10Cl2N4 B1401573 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1429056-45-0

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Cat. No.: B1401573
CAS No.: 1429056-45-0
M. Wt: 197.06 g/mol
InChI Key: AUQOBLTVALDIRP-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride (C₆H₁₀Cl₂N₄) is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyrazine ring. Its synthesis involves cyclization reactions, yielding a beige powder with a high purity (93.1%) and a melting point of 132–133°C. Key spectral data include ¹H NMR (D₂O, δ 4.04 ppm for saturated CH₂ groups) and ¹³C NMR signals consistent with the fused ring system .

Pharmaceutical Relevance
This compound is a critical intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes treatment. The dihydrochloride salt enhances solubility and stability in formulations .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.2ClH/c1-2-9-4-7-8-5(9)3-6-1;;/h4,6H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQOBLTVALDIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NN=C2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855626
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429056-45-0
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures, followed by cyclization and reduction steps . Another approach involves the use of trifluoroacetyl group induction and subsequent cyclization .

Industrial Production Methods

Industrial production methods for this compound often leverage commercially available, inexpensive reagents to achieve multigram-scale synthesis. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, trifluoroacetic acid, and various chlorinating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrazines .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity
One of the prominent applications of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives is their role as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Compounds like Sitagliptin are derived from this class and are used in the management of type 2 diabetes mellitus. Research has shown that these compounds enhance insulin secretion and lower blood glucose levels effectively.

Case Study: Sitagliptin
Sitagliptin (a derivative of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine) has been extensively studied for its efficacy in glycemic control. Clinical trials have demonstrated that it significantly reduces HbA1c levels compared to placebo groups without causing weight gain or increased risk of hypoglycemia .

Study Participants Duration HbA1c Reduction (%)
Trial A50024 weeks0.5
Trial B30012 weeks0.6

Agrochemicals

The compound has also been explored for its potential in agrochemical formulations. Its properties can be modified to develop new herbicides or fungicides that target specific pathways in plants or pathogens.

Herbicidal Activity
Research indicates that certain derivatives of this compound exhibit selective herbicidal activity against broadleaf weeds while being safe for cereal crops. This selectivity is crucial for sustainable agriculture practices.

Material Science

In material science, the unique structural properties of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride allow for its use in developing novel polymers and coatings.

Polymer Applications
The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that incorporating such triazole derivatives into polycarbonate matrices improves impact resistance .

Material Type Property Improved Percentage Improvement
PolycarbonateImpact Resistance15%
PolyurethaneThermal Stability10%

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in receptor modulation and enzyme inhibition .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Melting Point (°C) Yield Applications Key References
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride None (dihydrochloride salt) 225.08 132–133 93.1% Sitagliptin intermediate
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine Cl at positions 3 and 8 189.60 Not reported Optimized Intermediate for further substitutions
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CF₃ at position 3 (hydrochloride salt) 228.60 Not reported ≥98% Sitagliptin impurity; antimicrobial studies
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CH₃ at position 3 138.17 Not reported Not reported Intermediate for chiral synthesis
6-Chloro-3-(4-(difluoromethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyrazine Cl at 6; difluoromethoxy-phenyl at 3 312.73 Not reported 64% Not specified (likely kinase inhibitors)
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride Methanol at position 3 (different ring) 204.64 Not reported Not reported Structural analog for activity comparison

Key Findings and Implications

Substituent Effects on Bioactivity

  • Trifluoromethyl (CF₃) : Enhances lipophilicity and metabolic stability, making it valuable in sitagliptin derivatives. Urea/thiourea derivatives of this compound show antimicrobial activity .
  • Chlorine (Cl) : Increases electrophilicity, facilitating nucleophilic substitutions. The 3,8-dichloro derivative is optimized for reduced byproducts and mild reaction conditions .
  • Methyl (CH₃) : Improves synthetic accessibility for chiral N-acyl derivatives, as seen in NK-3 receptor antagonists .

Synthetic Methodologies

  • Cyclization : The dihydrochloride form is synthesized via high-yield cyclization (93.1%) under controlled conditions .
  • Multi-step Optimization : The 3,8-dichloro derivative requires four steps (substitution, acylation, cyclization, chlorination) with improved yields .
  • Condensation Reactions : Sitagliptin intermediates are formed via acid-catalyzed condensation, emphasizing process efficiency for industrial scale .

Structural Variations

  • Ring Saturation : Partial saturation (5,6,7,8-tetrahydro) in the pyrazine ring improves solubility and binding affinity in DPP-4 inhibitors .
  • Triazole Ring Position : Compounds like 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine () exhibit distinct electronic properties due to triazole ring orientation, impacting receptor interactions .

Biological Activity

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C6H9Cl2N5
  • Molecular Weight: 228.60 g/mol
  • CAS Number: 762240-92-6

Synthesis

The synthesis of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine typically involves cyclization reactions of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine exhibit potent anticancer properties. For instance:

  • Compound 22i : Exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines. It also showed significant inhibition of c-Met kinase with an IC50 of 48 nM .
  • Compound 17l : Demonstrated excellent antiproliferative activities with IC50 values of 0.98 μM (A549), 1.05 μM (MCF-7), and 1.28 μM (HeLa). It inhibited c-Met (IC50 = 26 nM) and VEGFR-2 (IC50 = 2.6 μM) kinases .

The mechanism by which these compounds exert their anticancer effects includes:

  • Induction of apoptosis through mitochondrial pathways.
  • Upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • Activation of caspase pathways leading to cell death .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

CompoundCancer Cell LineIC50 Value (μM)Kinase InhibitionAdditional Notes
22iA5490.83c-Met: 48 nMExcellent anti-tumor activity
MCF-70.15
HeLa2.85
17lA5490.98c-Met: 26 nMInduces late apoptosis
MCF-71.05VEGFR-2: 2.6 μM
HeLa1.28

Case Studies

In a study focusing on the anticancer effects of various triazolo-pyrazine derivatives:

  • Case Study on Compound RB7 : This derivative showed significant anticancer activity against HT-29 colon cancer cells with an estimated IC50 range between 6.587 to 11.10 μM. The study highlighted its ability to activate apoptotic pathways through mitochondrial mechanisms .

Q & A

Q. What experimental designs minimize byproduct formation during scale-up synthesis?

  • Methodological Answer : Optimize stoichiometry (1:1.05 reagent ratio) and use flow chemistry for precise temperature control (70–80°C). Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.